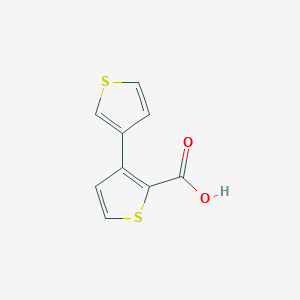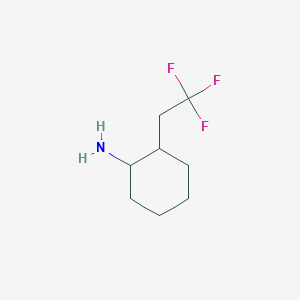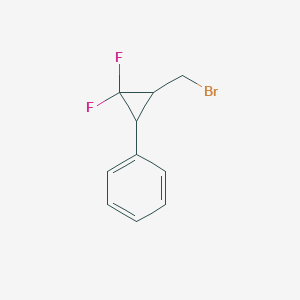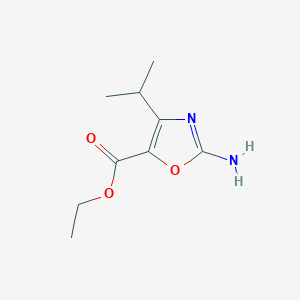
rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans: is a synthetic compound that features a cyclopropane ring substituted with an imidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions or by using imidazole derivatives in coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology : It may serve as a ligand in biochemical studies, interacting with various enzymes or receptors. Medicine Industry : The compound could be utilized in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action for rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The non-racemic form of the compound.
(1S,2S)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The enantiomer of the compound.
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amine.
Uniqueness
The unique structural features of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans, such as the trans configuration and the presence of both an imidazole ring and a cyclopropane ring, distinguish it from other similar compounds. These features may confer specific chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H11Cl2N3 |
|---|---|
Molekulargewicht |
196.07 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H |
InChI-Schlüssel |
ODXDXCXYKISHBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CN=CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)









![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
